1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide - 945023-32-5

1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide

Catalog Number: EVT-1662190
CAS Number: 945023-32-5
Molecular Formula: C9H9BrF3N3
Molecular Weight: 296.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

syn-6-[[(Hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-benzimidazol-2-amine (4)

Compound Description: This compound is a syn isomer of a benzimidazole derivative that exhibits antirhinovirus activity in vitro. It effectively inhibits the multiplication of 15 different rhinovirus serotypes. []

Relevance: This compound shares the core benzimidazol-2-amine structure with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. It differs in the substituents at the 1 and 6 positions of the benzimidazole ring, featuring an isopropylsulfonyl group at position 1 and a [(hydroxyimino)phenyl]methyl group at position 6. []

anti-6-[[(Hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-benzimidazol-2-amine (5)

Compound Description: This compound is the anti isomer of the aforementioned syn isomer and exhibits greater potency as an inhibitor of rhinovirus multiplication compared to its syn counterpart. []

Relevance: Similar to its syn isomer, this compound also shares the core benzimidazol-2-amine structure with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. It features an isopropylsulfonyl group at position 1 and a [(hydroxyimino)phenyl]methyl group at position 6 of the benzimidazole ring. []

4-(1-Methyl benzimidazol-2-yl)-3-(methylthio)-1H-pyrazol-5-amine (3)

Compound Description: This compound serves as a precursor for the synthesis of pyrazolo(1,5-a)pyrimidine derivatives. []

Relevance: This compound contains the 1-methyl benzimidazol-2-yl moiety, which is also present in 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. It is further linked to a pyrazole ring system. []

2-(1-Methyl benzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile (2)

Compound Description: This compound reacts with 2-amino benzothiazole to yield pyrimido(2,1-b)benzo-thiazole, a key intermediate for synthesizing biologically interesting molecules. []

Relevance: This compound, like the previously mentioned compound, contains the 1-methyl benzimidazol-2-yl moiety found in 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. It features an acrylonitrile group substituted with two methylthio groups at position 3. []

2-Methyl-5-nitro-1H-benzimidazol-6-amine dihydrate

Compound Description: This benzimidazole derivative crystallizes as a dihydrate and forms a three-dimensional network in its crystal structure due to hydrogen bonding interactions involving the amine and nitro groups. []

Relevance: This compound shares the benzimidazole core with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, although it features a nitro group at position 5 and an amine group at position 6, with a methyl group at position 2. []

1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines

Compound Description: This series of compounds was synthesized and evaluated for its potential as antagonists of the A2B adenosine receptor. []

Relevance: This series contains the benzimidazol-2-yl moiety, a common structural feature with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. It is connected to a pyrazole ring through a methoxy linker and further incorporated into a xanthine framework. []

8-[3-(4-chloro-6-trifluoromethyl-1H-benzoimidazol-2-yl-methoxy)-1-methyl-1H-pyrazol-5-yl]-1,3-dipropyl-3,7-dihydro-purine-2,6-dione (66)

Compound Description: This compound is a specific derivative within the series of 1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines and showed potent antagonistic activity against the human A2B adenosine receptor (Ki A2B = 9.4 nM). It also exhibited notable selectivity over other adenosine receptor subtypes. []

Relevance: This specific compound, as a member of the series mentioned above, shares the benzimidazol-2-yl moiety with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. It features a 4-chloro-6-trifluoromethyl substituted benzimidazol-2-yl linked to a pyrazole ring through a methoxy group. The pyrazole ring is further incorporated into a xanthine scaffold. []

8-(3-hydroxy-1-methyl-1H-pyrazol-5-yl)-xanthine (80)

Compound Description: This pyrazole-xanthine compound demonstrates high affinity for the A2B adenosine receptor (Ki = 4.0 nM) and exhibits good selectivity over other adenosine receptor subtypes. []

Relevance: Although this compound does not directly contain a benzimidazole ring, it is mentioned as a part of the same structure-activity relationship study targeting A2B adenosine receptor antagonists that led to the discovery of the benzimidazole-containing compounds. This compound showcases the core structural features of the potent A2B antagonists within the series, emphasizing the importance of the 3-hydroxy-1-methyl-1H-pyrazol-5-yl group linked to a xanthine scaffold. The research suggests that modifications to this core structure, including the introduction of a benzimidazol-2-yl moiety, can enhance potency and selectivity. []

2-Substituted benzimidazol-4-ols

Compound Description: This class of compounds was studied for their potential as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory response. []

Relevance: This class of compounds shares the benzimidazole core structure with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, highlighting the diverse biological activities associated with benzimidazoles. This class features a hydroxyl group at position 4 and various substituents at position 2. []

5-tert-butyl-7-methyl-2-(trifluoromethyl)-1H-benzimidazol-4-ol (57)

Compound Description: This specific benzimidazol-4-ol derivative demonstrated significant inhibition of 5-lipoxygenase activity in cell-free assays. Additionally, it exhibited anti-inflammatory effects by inhibiting monocyte accumulation in a pleural exudate model. []

Relevance: Belonging to the 2-substituted benzimidazol-4-ols, this compound shares the benzimidazole core with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. It is distinguished by its specific substituents: a tert-butyl group at position 5, a methyl group at position 7, a trifluoromethyl group at position 2, and a hydroxyl group at position 4. []

2-(4-methoxybenzyl)-7-methyl-1H-benzimidazol-4-ol (36)

Compound Description: This benzimidazol-4-ol derivative exhibited potent inhibitory activity against 5-lipoxygenase in cell-free assays and showed anti-inflammatory effects in a pleural exudate model. []

Relevance: This compound also belongs to the class of 2-substituted benzimidazol-4-ols and shares the benzimidazole core with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. It is characterized by a 4-methoxybenzyl group at position 2, a methyl group at position 7, and a hydroxyl group at position 4. []

2-Arylamino-1H-benzimidazoles

Compound Description: This class of compounds was synthesized and evaluated for its antimicrobial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). []

Relevance: This class of compounds shares the benzimidazole core with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, demonstrating the versatility of benzimidazoles in medicinal chemistry. This class is defined by an arylamino group at position 2 of the benzimidazole ring. []

Compounds 16-45

Compound Description: These compounds represent specific derivatives within the 2-arylamino-1H-benzimidazoles class. These compounds exhibited potent anti-bacterial activity against both Staphylococcus aureus ATCC 25923 and methicillin-resistant Staphylococcus aureus, exceeding the potency of reference compounds ampicillin and sultamicillin. []

Relevance: These specific derivatives, as members of the 2-arylamino-1H-benzimidazoles, share the benzimidazole core with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. Their exact structures are not fully elaborated in the provided abstract, but they are characterized by diverse aryl substituents on the amino group at position 2 of the benzimidazole ring. []

Compounds 37, 41, and 43

Compound Description: Within the series of 2-arylamino-1H-benzimidazoles, these specific compounds emerged as the most potent antibacterial agents against Staphylococcus aureus ATCC 25923 and methicillin-resistant Staphylococcus aureus, demonstrating the lowest minimum inhibitory concentration (MIC) values ranging from 0.19 to 0.095 µg/ml. []

Methyl [(2R,7S)-7-({(2E)-3-[5-chloro-2-(1H-tetrazol-1-yl)phenyl]prop-2-enoyl}amino)-2-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-8,11-epimino-1,9-benzodiazacyclotridecin-14-yl]carbamate

Compound Description: This compound is a potent inhibitor of Factor XIa, a key enzyme in the blood coagulation cascade. It exhibits single-digit nanomolar binding affinity for Factor XIa and demonstrates excellent selectivity against other relevant blood coagulation enzymes. []

Relevance: While not directly containing a benzimidazole ring, this compound features a trifluoromethyl group, a common structural feature with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. The presence of the trifluoromethyl group in both compounds suggests potential shared physicochemical properties and interactions with biological targets. []

5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine

Compound Description: This compound is synthesized through a multi-step process and is described as a novel compound with potential therapeutic applications. []

Relevance: This compound shares the trifluoromethyl group with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. Additionally, it features an imidazole ring, highlighting the presence of nitrogen-containing heterocycles in both compounds. []

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine (P1)

Compound Description: This 7-azaindole analog demonstrates strong interaction with colony-stimulating factor 1 receptor (CSF-1R) and exhibits cytotoxic activity against MCF-7, A549, and HOS cancer cell lines. []

Relevance: Similar to 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, this compound contains a trifluoromethyl group and belongs to a class of nitrogen-containing heterocyclic compounds. The presence of trifluoromethyl and the shared heterocyclic nature suggest potential similarities in their physicochemical properties. []

SB-772077-B [4-(7-((3-amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: This aminofurazan-based Rho kinase inhibitor effectively reduces pulmonary and systemic arterial pressures, making it a potential therapeutic agent for pulmonary hypertension. []

Relevance: Although this compound does not directly contain a benzimidazole ring, it showcases the use of a trifluoromethyl group as a key structural component in potent inhibitors, similar to 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. Both compounds belong to a broader category of nitrogen-containing heterocyclic compounds. []

N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine

Compound Description: This pyrazolylpyrimidine derivative exhibits strong herbicidal activity against Pennisetum alopecuroides L., particularly inhibiting root growth with an IC50 of 1.90 mg/L. []

Relevance: Sharing the trifluoromethyl group with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, this compound highlights the application of this group in diverse fields beyond medicinal chemistry. Both compounds belong to a broader category of nitrogen-containing heterocyclic compounds. []

2-Methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine

Compound Description: This pyrazolylpyrimidine derivative displays strong herbicidal activity by significantly inhibiting chlorophyll levels in Pennisetum alopecuroides L. seedlings (IC50 = 3.14 mg/L). []

Relevance: Similar to the previous compound, this derivative also incorporates a trifluoromethyl group, a common feature with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, and falls under the category of nitrogen-containing heterocyclic compounds. []

1,1,1-Trifluoro-N-methyl-N-phenyl-methanesulfenamide

Compound Description: This compound is an effective reagent for the electrophilic trifluoromethylthiolation of various organic compounds. []

Relevance: This compound shares the trifluoromethyl group with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, highlighting the importance of this group in influencing chemical reactivity. []

2 (1-7)

Compound Description: These complexes represent a series of mononuclear nickel(II) complexes where L is a tetradentate tripodal 4N ligand. The complexes catalyze the hydroxylation of alkanes using meta-chloroperoxybenzoic acid (m-CPBA) as an oxidant, showing varying levels of catalytic activity and selectivity based on the specific ligand employed. []

Relevance: While these complexes don't share the benzimidazole core structure with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, they highlight the use of tripodal ligands containing pyridine and imidazole moieties, similar to the presence of a methylated imidazole in the target compound. These complexes demonstrate the importance of ligand design in influencing the reactivity and selectivity of metal catalysts. []

Isotonitazene (N,N-diethyl-2-[5-nitro-2-({4-[(propan-2-yl)oxy]phenyl}methyl)-1H-benzimidazol-1-yl]ethan-1-amine)

Compound Description: This potent novel psychoactive substance (NPS) opioid belongs to the benzimidazole class and exhibits high potency (EC50 of 11.1 nM) and efficacy (Emax 180% of hydromorphone) at the μ-opioid receptor (MOR). []

Relevance: This compound shares the benzimidazole core structure with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, highlighting the potential for benzimidazoles to interact with opioid receptors. []

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: This compound, initially characterized as a kinase inhibitor, has been identified as a novel agonist of the G protein-coupled receptor GPR39. Its activity is allosterically modulated by zinc. []

Relevance: This compound shares the presence of a trifluoromethyl group with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, and both compounds belong to a larger category of nitrogen-containing heterocyclic compounds. The compound's activity at GPR39 and its modulation by zinc suggest potential complexity in its pharmacological profile. []

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: This compound, initially known as a kinase inhibitor, has been identified as a novel agonist of the G protein-coupled receptor GPR39. Its activity at GPR39 is allosterically modulated by zinc. []

Relevance: This compound is a benzimidazole derivative and shares this core structure with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, demonstrating the potential of benzimidazoles to interact with diverse targets beyond kinases. []

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4- pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: This compound is a previously characterized agonist of the G protein-coupled receptor GPR39. []

Relevance: Although not a benzimidazole derivative, this compound is mentioned in the same research paper as 1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771), highlighting its role as a GPR39 agonist and facilitating comparative analysis of their signaling profiles. []

ONO-8590580 [1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)-2-pyridinyl]-1H-benzimidazol-6-amine]

Compound Description: This compound is a novel, orally available, functionally selective GABAA α5 negative allosteric modulator (NAM) that enhances long-term potentiation and shows efficacy in improving cognitive deficits in preclinical models without inducing anxiogenic or proconvulsant effects. []

Relevance: This compound shares the benzimidazole core structure with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. []

5[(2-Phenyl/p-substituefenil)-1H-benzo[d]imidazol-1-il)metil]-1,3,4-oksadiazol-2-amin

Compound Description: This series of benzimidazole derivatives incorporates an oxadiazole ring and was evaluated for its antioxidant properties. []

Relevance: This series shares the benzimidazole core with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, demonstrating the diverse modifications possible on the benzimidazole scaffold. []

2-[(2-(4-Klorofenil)-1H-benzo[d]imidazol-1-il)metil]-5-(aril)-1,3,4-oksadiazol

Compound Description: This series of benzimidazole derivatives, containing an oxadiazole ring, was evaluated for its antioxidant properties. []

Relevance: This series shares the benzimidazole core with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide, demonstrating the diverse modifications possible on the benzimidazole scaffold. []

2-[(2-(4-Klorofenil)-1H-benzo[d]imidazol-1-il)metil]-5-(4-florofenil)-1,3,4-oksadiazol (9)

Compound Description: This specific compound, within the series of 2-[(2-(4-Klorofenil)-1H-benzo[d]imidazol-1-il)metil]-5-(aril)-1,3,4-oksadiazol derivatives, demonstrated the most potent antioxidant activity among the tested compounds, exhibiting significant inhibition of lipid peroxidation (54%) and effects on EROD enzyme activity (70%). []

Relevance: Belonging to the series of oxadiazole-containing benzimidazole derivatives, this compound shares the benzimidazole core with 1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide. []

Properties

CAS Number

945023-32-5

Product Name

1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-amine hydrobromide

IUPAC Name

1-methyl-5-(trifluoromethyl)benzimidazol-2-amine;hydrobromide

Molecular Formula

C9H9BrF3N3

Molecular Weight

296.09 g/mol

InChI

InChI=1S/C9H8F3N3.BrH/c1-15-7-3-2-5(9(10,11)12)4-6(7)14-8(15)13;/h2-4H,1H3,(H2,13,14);1H

InChI Key

MTDWPFVJDSLMHC-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1N.Br

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1N.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.